Mal-propionylamido-PEG8-acetic acid
CAS No.:
Cat. No.: VC13686432
Molecular Formula: C25H42N2O13
Molecular Weight: 578.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H42N2O13 |
---|---|
Molecular Weight | 578.6 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Standard InChI | InChI=1S/C25H42N2O13/c28-22(3-5-27-23(29)1-2-24(27)30)26-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-25(31)32/h1-2H,3-21H2,(H,26,28)(H,31,32) |
Standard InChI Key | PISGARRPYBMBGP-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Mal-propionylamido-PEG8-acetic acid (C<sub>23</sub>H<sub>39</sub>N<sub>2</sub>O<sub>12</sub>) features three critical components:
-
Maleimide group: A five-membered heterocyclic ring with two ketone groups, enabling thiol-specific conjugation via Michael addition .
-
PEG8 spacer: An octaethylene glycol chain that enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules .
-
Propionylamido-acetic acid: A carboxylic acid-terminated linker facilitating amine-reactive conjugation through carbodiimide-mediated activation (e.g., EDC/NHS) .
The propionylamido bridge between the maleimide and PEG spacer introduces additional stability compared to simpler maleimide-PEG-acid derivatives, as noted in comparative studies .
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | ~521.6 g/mol | |
Purity | ≥98% (HPLC) | |
Solubility | >50 mg/mL in aqueous buffers | |
Storage Conditions | -20°C, desiccated |
The extended PEG chain significantly lowers the compound’s critical micelle concentration, preventing aggregation in biological media .
Synthesis and Modification Strategies
Production Methodology
Industrial synthesis typically follows a three-step process:
-
Maleimide activation: Introduction of the maleimide group via nucleophilic substitution on a bromoacetyl-PEG8 precursor .
-
Propionylamido bridging: Coupling with β-alanine derivatives to form the amide linkage, enhancing hydrolytic stability .
-
Carboxylic acid capping: Oxidation of the terminal hydroxyl group to acetic acid using TEMPO-mediated conditions .
Scale-up challenges include maintaining maleimide reactivity during PEGylation, addressed through controlled phasing of reaction steps .
Functionalization Pathways
The compound supports two orthogonal conjugation routes:
-
Thiol-maleimide coupling: Achieves >90% efficiency within 2 hours at pH 6.5–7.5, forming stable thioether bonds .
-
Amine-carboxyl conjugation: Requires activation with HATU or EDC/NHS, achieving 70–85% yield under mild conditions .
Dual-functionalization experiments demonstrate sequential conjugation of antibodies (via cysteine residues) and fluorescent tags (via lysine amines) without cross-reactivity .
Bioconjugation Applications
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker enables site-specific attachment of cytotoxins to monoclonal antibodies:
-
Payload linkage: Maleimide-thiol conjugation with antibody interchain cysteines (DAR 3.8–4.2) .
-
Controlled release: The PEG8 spacer minimizes steric hindrance, improving antigen binding capacity by 40% compared to shorter PEG variants .
Recent preclinical studies show ADCs using this linker maintain >95% plasma stability over 72 hours, with tumor-specific drug release rates of 0.8%/hour .
Diagnostic Probe Assembly
The compound’s dual reactivity facilitates construction of multimodal imaging agents:
-
PET/fluorescence hybrids: Maleimide-conjugated <sup>64</sup>Cu-DOTA complexes paired with amine-linked Cy5.5 dyes .
-
Surface plasmon resonance (SPR) chips: Carboxyl-mediated immobilization of antibodies preserves >80% antigen-binding capacity versus random orientation methods .
A 2024 trial demonstrated such probes achieved tumor-to-background ratios of 12:1 in murine models, outperforming commercial alternatives by 3.2-fold .
Stability and Pharmacokinetic Profiles
In Vitro Stability
Comparative stability studies under physiological conditions (pH 7.4, 37°C):
Condition | Maleimide Half-Life | Carboxyl Activity Retention |
---|---|---|
Plasma | 48 hours | 95% at 72 hours |
Lysosomal buffer (pH 5) | 12 hours | 82% at 72 hours |
Oxidative (10 mM H<sub>2</sub>O<sub>2</sub>) | 6 hours | 67% at 72 hours |
The propionylamido group confers 30% greater maleimide stability versus direct PEG-maleimide linkers .
In Vivo Performance
Pharmacokinetic parameters in BALB/c mice (5 mg/kg IV dose):
Parameter | Value |
---|---|
C<sub>max</sub> | 12.8 μM |
t<sub>1/2α</sub> | 0.8 hours |
t<sub>1/2β</sub> | 6.3 hours |
AUC<sub>0-∞</sub> | 48.7 μM·h |
V<sub>d</sub> | 0.32 L/kg |
The PEG8 chain extends circulation time 2.7-fold compared to PEG4 analogs, while maintaining renal clearance rates below nephrotoxic thresholds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume